molecular formula C22H21N3O2 B11593178 6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11593178
M. Wt: 359.4 g/mol
InChI Key: BKCVGMNANNIWFQ-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with ethylphenyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a pyrrole derivative and a pyrimidine derivative can be used.

    Substitution Reactions: The ethylphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific biological pathways, such as kinase inhibitors for cancer treatment .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.

    Pyrido[4,3-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

    Quinazoline: A structurally related compound with a fused benzene and pyrimidine ring system.

Uniqueness

6-(4-ethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and phenyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O2/c1-4-15-10-12-17(13-11-15)25-14-18-19(20(25)16-8-6-5-7-9-16)21(26)24(3)22(27)23(18)2/h5-14H,4H2,1-3H3

InChI Key

BKCVGMNANNIWFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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